

YCH1899: A Novel PARP Inhibitor Overcoming Resistance in Pancreatic Cancer

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

YCH1899 is a potent, orally active small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, demonstrating significant promise in preclinical models of pancreatic cancer, particularly in overcoming acquired resistance to existing PARP inhibitors. This document provides a comprehensive overview of the available technical data on **YCH1899**, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for pancreatic cancer.

Introduction to YCH1899

YCH1899 is a phthalazin-1(2H)-one derivative that has demonstrated exceptional potency against PARP1 and PARP2, with IC50 values less than 0.001 nM for both enzymes.[1][2] A key feature of YCH1899 is its ability to maintain anti-proliferative activity in cancer cells that have developed resistance to other PARP inhibitors, such as olaparib and talazoparib.[3][4][5] This characteristic positions YCH1899 as a next-generation PARP inhibitor with the potential to address a significant challenge in the clinical management of BRCA-mutated cancers, including pancreatic cancer.

Mechanism of Action





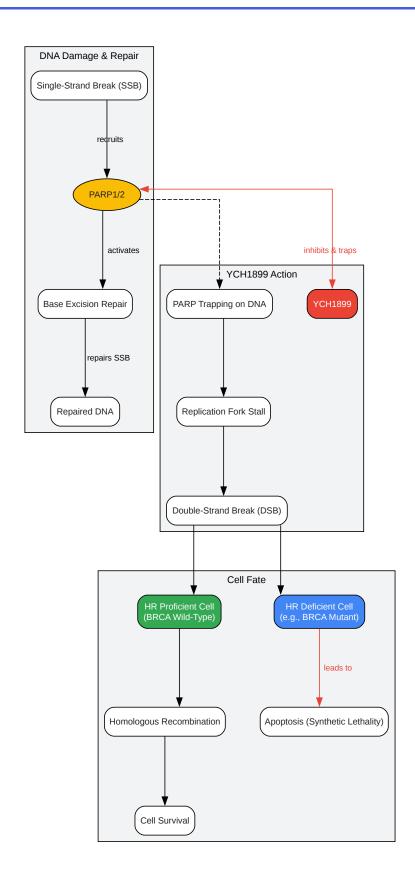


The primary mechanism of action of **YCH1899** is the inhibition of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, **YCH1899** leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.

A crucial aspect of **YCH1899**'s mechanism is its efficacy in models of acquired resistance. Studies have shown that **YCH1899** retains its activity in cells where resistance to other PARP inhibitors has emerged through mechanisms such as the restoration of BRCA1/2 function or the loss of 53BP1.[3][4][5]

Signaling Pathway of PARP Inhibition and Synthetic Lethality





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Caption: Mechanism of YCH1899 via PARP inhibition and synthetic lethality.



Quantitative Data In Vitro Anti-proliferative Activity

YCH1899 has demonstrated potent anti-proliferative activity against various pancreatic cancer cell lines, including those resistant to olaparib and talazoparib.

Cell Line	Resistance Status	YCH1899 IC50 (nM)	Olaparib IC50 (nM)	Talazoparib IC50 (nM)
Capan-1	Sensitive	0.10[1]	-	-
Capan-1/OP	Olaparib- Resistant	0.89[1][4]	-	-
Capan-1/TP	Talazoparib- Resistant	1.13[1][4]	-	-
HCC1937	BRCA1 mutant	4.54[2]	-	-

Note: Data for Olaparib and Talazoparib IC50 values in the resistant cell lines were not available in the searched sources.

In Vivo Efficacy

In xenograft models derived from olaparib- and talazoparib-resistant cells, **YCH1899** showed prominent dose-dependent antitumor activity.[3][4][5]

Xenograft Model	Treatment	Dose (mg/kg)	T/C (%)
Capan-1/R	YCH1899	12.5	48.92[1]
Capan-1/R	YCH1899	25	13.87[1]

T/C (%): Treatment/Control percentage, a measure of tumor growth inhibition.

Pharmacokinetic Properties

Pharmacokinetic studies in rats have indicated that **YCH1899** has acceptable properties for an orally administered drug.



Parameter	Value	
Clearance Rate	24.5 mL/min/kg[1]	
Half-life (t1/2)	3.25 h[1]	

Experimental Protocols

Detailed experimental protocols for the studies on **YCH1899** are not publicly available in their entirety. The following are generalized methodologies based on standard practices in the field.

Cell Proliferation Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of YCH1899.
- · Methodology:
 - o Cancer cells (e.g., Capan-1, Capan-1/OP, Capan-1/TP) are seeded in 96-well plates.
 - After cell attachment, they are treated with a serial dilution of YCH1899 for a specified period (e.g., 7 days).
 - Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
 - IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis

- Objective: To assess the levels of key proteins in DNA damage and repair pathways.
- Methodology:
 - Cells are treated with YCH1899 or control vehicle for a specified time.
 - Whole-cell lysates are prepared, and protein concentration is determined.
 - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.



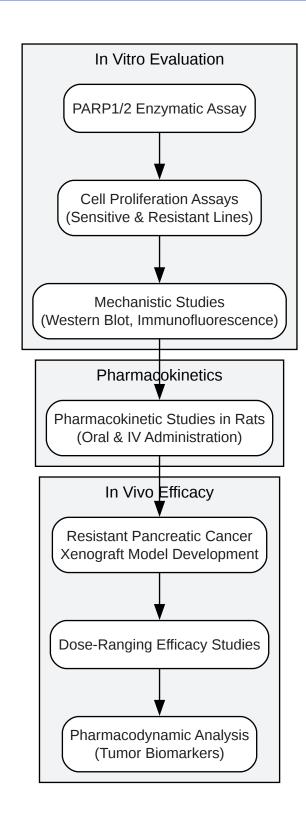
- The membrane is incubated with primary antibodies against target proteins (e.g., PARP, yH2AX, BRCA1, 53BP1) followed by HRP-conjugated secondary antibodies.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **YCH1899** in a living organism.
- Methodology:
 - Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with human pancreatic cancer cells (e.g., Capan-1 resistant variants).
 - When tumors reach a palpable size, mice are randomized into treatment and control groups.
 - YCH1899 is administered orally at various doses (e.g., 6.25, 12.5, 25 mg/kg) daily for a
 defined period (e.g., 21 or 27 days).
 - Tumor volume and body weight are measured regularly.
 - At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker assessment).

General Experimental Workflow for Preclinical Evaluation of YCH1899





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Caption: Preclinical development workflow for YCH1899.



Conclusion and Future Directions

YCH1899 represents a promising new therapeutic agent for pancreatic cancer, particularly for patients who have developed resistance to currently available PARP inhibitors. Its high potency and distinct activity in resistant cell lines and xenograft models warrant further investigation. Future research should focus on elucidating the detailed molecular mechanisms by which YCH1899 overcomes resistance, conducting more extensive preclinical safety and efficacy studies, and ultimately translating these promising findings into clinical trials for patients with pancreatic and other BRCA-associated cancers.

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